molecular formula C17H24ClNO B11015293 (2E)-3-(2-chlorophenyl)-N-(octan-2-yl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(octan-2-yl)prop-2-enamide

Cat. No.: B11015293
M. Wt: 293.8 g/mol
InChI Key: VWKLGHZAQCVNBO-OUKQBFOZSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(octan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, an octan-2-yl chain, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-(octan-2-yl)prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with octan-2-amine under specific conditions to form the desired product. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-(octan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-(octan-2-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(octan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-methoxyphenyl)-N-(octan-2-yl)prop-2-enamide: Similar structure but with a methoxy group instead of a chloro group.

    (2E)-3-(2-bromophenyl)-N-(octan-2-yl)prop-2-enamide: Similar structure but with a bromo group instead of a chloro group.

    (2E)-3-(2-fluorophenyl)-N-(octan-2-yl)prop-2-enamide: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

The presence of the chlorophenyl group in (2E)-3-(2-chlorophenyl)-N-(octan-2-yl)prop-2-enamide imparts unique chemical and biological properties to the compound. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-octan-2-ylprop-2-enamide

InChI

InChI=1S/C17H24ClNO/c1-3-4-5-6-9-14(2)19-17(20)13-12-15-10-7-8-11-16(15)18/h7-8,10-14H,3-6,9H2,1-2H3,(H,19,20)/b13-12+

InChI Key

VWKLGHZAQCVNBO-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCC(C)NC(=O)/C=C/C1=CC=CC=C1Cl

Canonical SMILES

CCCCCCC(C)NC(=O)C=CC1=CC=CC=C1Cl

Origin of Product

United States

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